Cetrimonium tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Microemulsion Research

Specific Scientific Field: This research falls under the field of Chemistry, specifically Physical Chemistry and Colloid Chemistry.

Summary of the Application: Cetrimonium bromide (CTAB) and its modified forms (counter-anions based upon Zn2+, Cu2+ and Fe3+) are used in the study of dye solubilization in microemulsions .

Methods of Application: The solubility of Rhodamine-B (RB) in different microemulsions was studied using UV-Visible spectroscopy and phase diagrams of CTAB with modified counter ions . Four different points in the microemulsion region of the phase diagram were selected with different percentage compositions of S mix (surfactant and co-surfactant), oil, and RB (taken as a water component) .

Results or Outcomes: Emission spectra of RB in CCU-1 and CFE-1 based microemulsion confirmed that RB formed complexes with Cu and Fe ions . It was also found that RB was less soluble in CTAB based microemulsion as compared to microemulsions based on SMCs .

Dermatology

Specific Scientific Field: This application falls under the field of Medicine, specifically Dermatology.

Summary of the Application: Cetrimonium bromide (CTAB) is an effective bactericidal agent with various purposes in cosmetic and personal care products . It is broadly utilized in formulations as an emulsifier, anti-static agent, and surfactant .

Methods of Application: The most common sources of CTAB exposure are ophthalmic eye drops, topical antiseptics, and cosmetics and various dental composites .

Results or Outcomes: Given their widespread utilization, additional research is needed to better classify their dermal effects and identify other cross-reactors . Growing evidence suggests that exposure to these compounds may result in contact dermatitis .

Topical Antiseptic

Specific Scientific Field: This application falls under the field of Medicine, specifically Pharmacology.

Summary of the Application: Cetrimonium is used as a topical antiseptic . It’s a compound that can be applied to the skin to prevent infection in minor cuts, scrapes, and burns .

Methods of Application: Cetrimonium is typically applied directly to the skin. The area should be cleaned before application, and the antiseptic should be applied generously to the area and allowed to dry .

Results or Outcomes: As an antiseptic, Cetrimonium helps prevent infection by killing or preventing the growth of bacteria on the skin .

Phytotoxicity Assessment

Specific Scientific Field: This research falls under the field of Environmental Science and Ecology.

Summary of the Application: The safety of cetrimonium bromide remains controversial, so its phytotoxicity was tested to evaluate its acute toxicity to plants and possible toxicity to other organisms and the ecosystem .

Methods of Application: The study involved exposing plants and other organisms to cetrimonium bromide and observing the effects .

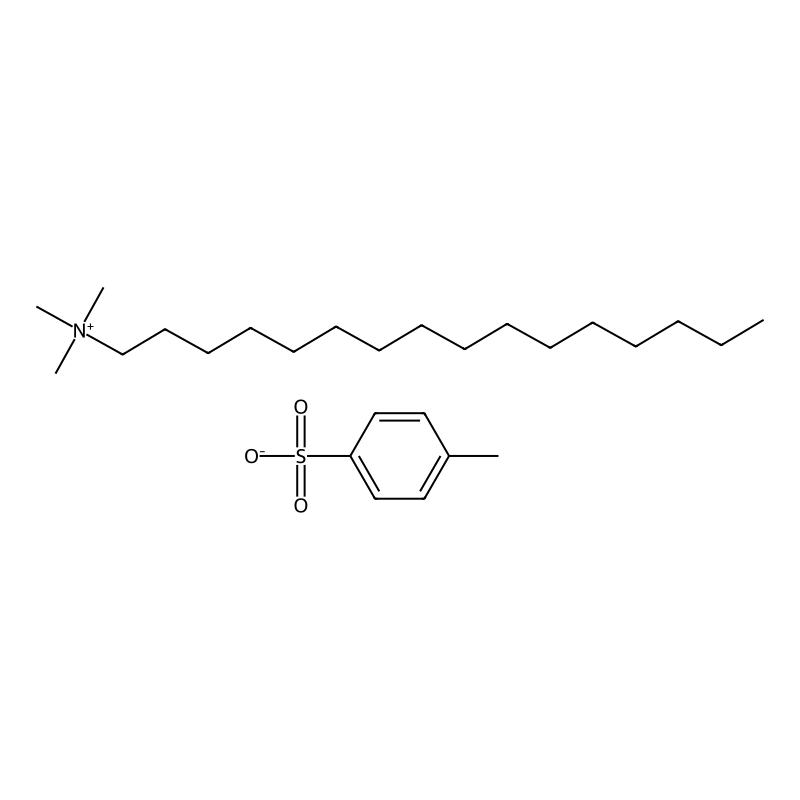

Cetrimonium tosylate, also known as hexadecyltrimethylammonium p-toluenesulfonate, is a quaternary ammonium salt with the molecular formula and a molecular weight of 455.74 g/mol. This compound is characterized by its cationic nature, which allows it to act as a surfactant and antiseptic in various applications. It is typically encountered as a white solid and has a melting point of approximately 245°C . Cetrimonium tosylate forms wormlike micelles in solution, making it useful in formulations requiring emulsification or stabilization .

- Hydrolysis: In aqueous solutions, it may hydrolyze to form cetrimonium ions and p-toluenesulfonic acid.

- Quaternization: It can participate in further quaternization reactions, where other amines can react with p-toluenesulfonic acid to form new quaternary ammonium salts.

- Complexation: Cetrimonium tosylate can form complexes with metal ions, which has been utilized in studies involving metal ion transport and catalysis .

Cetrimonium tosylate exhibits notable biological activities, primarily due to its cationic nature. It functions effectively as an antiseptic and disinfectant, inhibiting the growth of various bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it has been studied for its potential role in drug delivery systems due to its ability to encapsulate drugs within vesicles .

The synthesis of cetrimonium tosylate typically involves the reaction of hexadecyltrimethylammonium chloride with p-toluenesulfonic acid. The general reaction can be summarized as follows:

This method yields cetrimonium tosylate as a salt, which can be purified through recrystallization or precipitation techniques .

Cetrimonium tosylate finds diverse applications across various fields:

- Cosmetics: Used as a conditioning agent in hair care products due to its ability to reduce static and improve texture.

- Pharmaceuticals: Acts as an antiseptic agent in topical formulations.

- Industrial: Utilized in formulations requiring emulsification or stabilization, such as paints and coatings.

- Research: Employed in studies involving drug delivery systems and material science, particularly in the development of nanocarriers .

Studies on cetrimonium tosylate have highlighted its interactions with biological membranes and other compounds. For instance:

- Drug Encapsulation: Research has demonstrated its efficacy in encapsulating hydrophobic drugs within vesicular structures, enhancing drug solubility and bioavailability.

- Antimicrobial Activity: Interaction studies have shown that cetrimonium tosylate effectively disrupts bacterial membranes, leading to increased permeability and cell death .

These interactions underscore its potential utility in both therapeutic applications and formulation science.

Cetrimonium tosylate belongs to a broader class of quaternary ammonium compounds that share similar structural features but differ in their functional groups or applications. Below are some similar compounds along with a comparison highlighting the uniqueness of cetrimonium tosylate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cetrimonium bromide | C₁₉H₄₂BrN | Commonly used as a disinfectant; more potent antimicrobial properties than cetrimonium tosylate. |

| Benzalkonium chloride | C₁₈H₃₈ClN | Used widely as a preservative; less effective against certain bacterial strains compared to cetrimonium tosylate. |

| Cetyltrimethylammonium bromide | C₁₈H₃₉BrN | Similar surfactant properties; often used in personal care products but may cause skin irritation more frequently than cetrimonium tosylate. |

| Dodecyltrimethylammonium chloride | C₁₂H₂₅ClN | Shorter alkyl chain leads to different solubility characteristics; typically used in industrial applications rather than personal care. |

Cetrimonium tosylate is unique due to its balance between surfactant properties and biological activity, making it suitable for both cosmetic formulations and pharmaceutical applications .

Quaternary Ammonium Cation-Tosylate Anion Interaction

The molecular structure of cetrimonium tosylate comprises a cetyltrimethylammonium cation ($$ \text{C}{19}\text{H}{42}\text{N}^+ $$) paired with a tosylate anion ($$ \text{C}{7}\text{H}{7}\text{O}_{3}\text{S}^- $$). The cation features a 16-carbon alkyl chain attached to a positively charged trimethylammonium headgroup, while the tosylate anion consists of a sulfonate group linked to a methyl-substituted benzene ring. X-ray diffraction studies reveal that the ionic interaction between the quaternary ammonium head and the sulfonate group is stabilized by electrostatic forces and hydrogen bonding between the sulfonate oxygen atoms and the ammonium hydrogen atoms [1] [4].

The tosylate anion’s aromatic system introduces partial hydrophobicity, enabling π-π stacking interactions with adjacent cations in crystalline phases. This dual electrostatic and hydrophobic interaction network contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 250°C [3].

| Molecular Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{26}\text{H}{49}\text{NO}_{3}\text{S} $$ |

| Molecular Weight | 455.74 g/mol |

| Critical Micelle Concentration (CMC) | 0.3 mM (in aqueous solution) |

| Hydrophobic-Lipophilic Balance (HLB) | ~18 |

Amphiphilic Character: Hydrophobic-Hydrophilic Balance

Cetrimonium tosylate’s amphiphilicity stems from its spatially segregated hydrophobic and hydrophilic regions. The cetyl chain ($$ \text{C}{16}\text{H}{33} $$) provides a nonpolar domain that drives micelle formation in aqueous environments, while the polar ammonium-tosylate ion pair ensures solubility in polar solvents. Dynamic light scattering (DLS) studies demonstrate that at concentrations above 15 mM, the compound self-assembles into worm-like micelles with contour lengths exceeding 200 nm [5] [6].

The tosylate anion acts as a hydrotrope, modifying the solvent’s dielectric constant and reducing electrostatic repulsion between cationic headgroups. This facilitates micellar elongation, as evidenced by viscosity maxima in 15 mM solutions containing 0.25% 1-hexanol [6]. The anion’s methylbenzene group further enhances micelle stability through hydrophobic interactions with the cetyl chains, creating a cohesive interfacial region.

Molecular Modeling and Computational Studies

Density functional theory (DFT) calculations on cetrimonium tosylate highlight the energy-minimized conformation of the cation-anion pair. The alkyl chain adopts a fully extended trans configuration, minimizing steric hindrance, while the tosylate anion orients its sulfonate group toward the ammonium head. Molecular dynamics (MD) simulations of micellar systems reveal that the tosylate anions preferentially localize near the micelle’s Stern layer, forming a charge-neutralized interface that promotes micellar growth [6].

Nuclear Overhauser effect spectroscopy (NOESY) experiments corroborate these findings, showing cross-peaks between the cetyl chain’s terminal methyl protons and the tosylate anion’s aromatic protons. This proximity confirms that the anion’s benzene ring penetrates the micelle’s palisade layer, reducing interfacial curvature and stabilizing elongated micellar structures [6].

Structure-Activity Relationship Framework

The relationship between cetrimonium tosylate’s molecular structure and its functional efficacy is governed by three key factors:

- Alkyl Chain Length: The 16-carbon chain optimizes hydrophobic interactions without compromising solubility. Shorter chains (e.g., 12 carbons) reduce micellar stability, while longer chains (e.g., 18 carbons) increase melting points beyond practical formulation ranges [2] [3].

- Counterion Effects: Replacing tosylate with smaller anions (e.g., chloride) increases critical micelle concentrations (CMC) by 40–60%, as seen in comparative studies with cetyltrimethylammonium chloride (CTAC) [5]. The tosylate anion’s bulkiness and delocalized charge enhance micellar packing efficiency.

- Headgroup Geometry: The trimethylammonium group’s tetrahedral geometry creates a steric shield around the positive charge, minimizing anion dissociation. This contrasts with mono- or dimethylated analogues, which exhibit higher critical packing parameters (CPP) and form spherical rather than worm-like micelles [6].

These structural insights inform the design of cetrimonium tosylate derivatives for targeted applications, such as viscoelastic fluids in enhanced oil recovery or stabilizers in nanoparticle synthesis.

Industrial Preparation Strategies

Industrial synthesis of cetrimonium tosylate represents a critical component in the large-scale production of quaternary ammonium compounds, which constitute a market valued at approximately 1.08 billion USD as of 2022, with projected growth at a compound annual growth rate of 4.3% through 2030 [1]. The primary industrial route involves the direct reaction of cetyltrimethylammonium chloride with para-toluenesulfonic acid in aqueous medium .

The industrial process typically employs large-scale reactors equipped with precise temperature and pH control systems. The reaction proceeds under controlled conditions with temperatures maintained between 20-30°C and pH values ranging from 6-8 . The aqueous reaction medium facilitates efficient heat transfer and enables straightforward product isolation through crystallization. Industrial facilities utilize stoichiometric quantities of reactants to maximize atom economy and minimize waste generation, aligning with sustainable manufacturing principles.

Table 1: Industrial Synthesis Conditions for Cetrimonium Tosylate

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 20-30°C | Optimal reaction rate without decomposition |

| pH | 6-8 | Maintains reactant stability and product formation |

| Solvent | Aqueous medium | Cost-effective and environmentally benign |

| Reaction Time | 2-4 hours | Complete conversion with minimal energy input |

| Isolation Method | Crystallization | High purity product recovery |

| Yield | >90% | Economically viable production |

The industrial manufacturing process involves several critical steps: initial mixing of reactants in temperature-controlled vessels, maintenance of optimal pH through automated monitoring systems, and controlled crystallization to achieve consistent product quality. The process generates minimal waste streams, with the primary byproduct being water, which can be recycled within the manufacturing facility .

Scale-up considerations for industrial production include reactor design optimization, heat transfer efficiency, and continuous process monitoring. Modern industrial facilities incorporate advanced process control systems that enable real-time monitoring of reaction parameters, ensuring consistent product quality and minimizing batch-to-batch variation [3].

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of cetrimonium tosylate encompasses multiple methodological approaches, each offering distinct advantages for specific research applications and scale requirements. The most versatile laboratory method involves the quaternization of tertiary amines followed by anion exchange reactions.

Direct Quaternization Route

The direct quaternization approach utilizes tertiary amines as starting materials, which undergo nucleophilic substitution reactions with alkyl tosylates. This method follows a bimolecular nucleophilic substitution mechanism where the tertiary amine acts as a nucleophile, attacking the electrophilic carbon center of the tosylate substrate [4] [5]. The reaction proceeds through a transition state characterized by partial bond formation between the nitrogen and carbon atoms while the tosylate group functions as a leaving group.

Experimental conditions for the quaternization reaction typically involve heating the reactants in acetonitrile or conducting solvent-free reactions at elevated temperatures ranging from 70-140°C. Reaction times vary from 4-24 hours depending on the specific substrate and conditions employed [5]. The mechanistic pathway involves the formation of a quaternary ammonium center through direct alkylation of the tertiary amine nitrogen.

Ion Exchange Methodology

The ion exchange route represents an alternative laboratory synthesis strategy that begins with readily available quaternary ammonium halides. This approach involves the treatment of cetyltrimethylammonium chloride or bromide with sodium para-toluenesulfonate in aqueous solution at room temperature [4].

The ion exchange reaction proceeds through a metathesis mechanism where the halide anion is replaced by the tosylate anion. This process typically occurs rapidly, with reaction times as short as 30 minutes, and achieves high yields ranging from 90-95% [4]. The driving force for this reaction is the formation of insoluble or less soluble sodium halide, which precipitates from the reaction mixture.

Table 2: Laboratory Synthesis Methods Comparison

| Method | Temperature | Solvent | Reaction Time | Yield | Advantages |

|---|---|---|---|---|---|

| Direct Quaternization | 70-140°C | Acetonitrile/Solvent-free | 4-24 hours | 60-90% | Versatile substrate scope |

| Ion Exchange | 20-25°C | Water | 30 minutes | 90-95% | Rapid, high-yielding |

| Microwave-Assisted | 80-120°C | Various | 15-60 minutes | 75-95% | Energy efficient |

Microwave-Assisted Synthesis

Recent developments in laboratory synthesis have incorporated microwave heating technology to enhance reaction efficiency and reduce processing times. Microwave-assisted quaternization reactions proceed under controlled heating conditions that provide uniform energy distribution throughout the reaction mixture [6].

The microwave approach offers several advantages including reduced reaction times, improved yields, and enhanced selectivity. The dielectric heating mechanism enables rapid temperature elevation while maintaining precise control over reaction conditions. This methodology has proven particularly effective for synthesizing quaternary ammonium salts with high purity and minimal side product formation.

Green Chemistry Adaptations

The implementation of green chemistry principles in cetrimonium tosylate synthesis addresses environmental concerns while maintaining synthetic efficiency. Modern approaches emphasize the use of renewable resources, waste minimization, and energy conservation throughout the synthesis process.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward sustainable chemical manufacturing by eliminating the need for organic solvents. This approach utilizes mechanical energy input through ball milling or grinding to activate chemical reactions [7]. The mechanochemical route for cetrimonium tosylate synthesis involves the direct grinding of solid reactants in a mortar and pestle or ball mill apparatus.

The mechanism of mechanochemical activation involves the generation of reactive intermediates through mechanical stress, which creates high-energy sites that facilitate chemical bond formation. This approach has demonstrated yields comparable to traditional solution-phase reactions while eliminating solvent-related environmental concerns [7].

Deep Eutectic Solvent Systems

Deep eutectic solvents represent a novel class of green reaction media that combine the advantages of ionic liquids with enhanced biodegradability and reduced toxicity. These systems, composed of quaternary ammonium salts and hydrogen bond donors, provide an environmentally benign alternative to conventional organic solvents [8].

The application of deep eutectic solvents in quaternary ammonium compound synthesis has shown promising results, with the cetrimonium bromide-para-toluenesulfonic acid system demonstrating particular efficacy [8]. The eutectic mixture facilitates efficient mass transfer while maintaining reaction selectivity and product purity.

Biocatalytic Approaches

Enzymatic synthesis methods offer unprecedented selectivity and operate under mild reaction conditions that align with green chemistry principles. While direct enzymatic synthesis of cetrimonium tosylate remains challenging due to the specificity requirements of biocatalysts, enzyme-mediated approaches for precursor synthesis have shown promise [9].

The development of engineered enzymes capable of catalyzing quaternization reactions represents an emerging area of research that could revolutionize the synthesis of quaternary ammonium compounds. These biocatalytic systems operate at ambient temperature and pressure while generating minimal waste products.

Table 3: Green Chemistry Synthesis Metrics

| Approach | E-Factor | Atom Economy | Energy Requirement | Environmental Impact |

|---|---|---|---|---|

| Solvent-Free | 0.1-0.5 | 85-95% | Low | Minimal |

| Deep Eutectic Solvents | 0.2-0.8 | 80-90% | Moderate | Low |

| Biocatalytic | 0.05-0.3 | 90-98% | Very Low | Minimal |

Purification and Characterization Techniques

The purification and characterization of cetrimonium tosylate require sophisticated analytical approaches to ensure product quality and structural confirmation. Modern purification strategies combine traditional techniques with advanced instrumental methods to achieve high-purity products suitable for various applications.

Crystallization and Precipitation Methods

Crystallization remains the primary purification technique for cetrimonium tosylate due to its effectiveness in removing impurities and achieving consistent product quality. The crystallization process typically involves controlled cooling of supersaturated solutions or antisolvent addition to induce nucleation and crystal growth .

The crystallization behavior of cetrimonium tosylate is influenced by several factors including temperature, concentration, and the presence of impurities. Optimal crystallization conditions involve slow cooling rates and controlled supersaturation to promote the formation of well-defined crystals with high purity. The melting point of purified cetrimonium tosylate ranges from 245-250°C, providing a reliable indicator of product purity [10].

Chromatographic Purification

High-performance liquid chromatography serves both as a purification tool and analytical method for cetrimonium tosylate. Reversed-phase chromatography using octadecylsilane-bonded silica columns provides excellent separation of the target compound from structurally related impurities [11] [12].

The chromatographic conditions typically employ acetonitrile-water mobile phases with UV detection at 208 nm. The retention behavior of cetrimonium tosylate on reversed-phase columns is influenced by the hydrophobic interactions between the long alkyl chain and the stationary phase. Optimization of mobile phase composition and pH enables baseline separation of cetrimonium tosylate from potential impurities [12].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of cetrimonium tosylate through analysis of both the cationic and anionic components. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the quaternary ammonium methyl groups, the hexadecyl chain, and the aromatic tosylate moiety .

The proton nuclear magnetic resonance spectrum of cetrimonium tosylate typically displays signals at approximately 3.2 ppm for the trimethylammonium protons, 1.2-1.8 ppm for the aliphatic chain protons, and 7.1-7.7 ppm for the aromatic tosylate protons. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the quaternary carbon appearing as a characteristic downfield signal .

Mass spectrometry analysis confirms the molecular composition of cetrimonium tosylate through detection of the molecular ion peak at m/z 456 in positive ion mode. The fragmentation pattern provides structural information about both the cationic and anionic components, with characteristic fragment ions corresponding to the cetyltrimethylammonium cation and tosylate anion .

Table 4: Characterization Methods and Expected Results

| Technique | Key Parameters | Expected Results | Applications |

|---|---|---|---|

| ¹H NMR | Chemical shifts, integration | Alkyl chain signals (1.2-1.8 ppm) | Structural confirmation |

| ¹³C NMR | Chemical shifts, multiplicity | Quaternary carbon signals | Carbon framework analysis |

| Mass Spectrometry | Molecular ion, fragmentation | [M+H]⁺ at m/z 456 | Molecular weight determination |

| HPLC | Retention time, peak purity | Single peak at specific tR | Purity assessment |

| IR Spectroscopy | Functional group vibrations | C-N, S=O stretches | Functional group identification |

| Melting Point | Thermal behavior | 245-250°C | Purity indicator |

Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis provide valuable information about the thermal stability and decomposition behavior of cetrimonium tosylate. These techniques enable the determination of phase transitions, thermal decomposition temperatures, and thermal stability ranges [10].

The thermal analysis of cetrimonium tosylate reveals a sharp melting endotherm at approximately 248°C, followed by decomposition at higher temperatures. The thermal stability of the compound makes it suitable for various applications that require elevated temperature processing or storage conditions.

Surface Tension and Critical Micelle Concentration Determination

The surfactant properties of cetrimonium tosylate require specialized characterization techniques to determine critical micelle concentration and surface activity. Surface tension measurements using the pendant drop method or Wilhelmy plate technique provide quantitative data on the surface-active properties [13].

The critical micelle concentration of cetrimonium tosylate in aqueous solution is typically determined through conductivity measurements or fluorescence spectroscopy using pyrene as a probe molecule. These measurements reveal the concentration at which micelle formation begins, providing essential information for applications in formulation science and interfacial chemistry [13].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant